molecular formula C9H13N B148799 2,4,6-Trimethylaniline CAS No. 88-05-1

2,4,6-Trimethylaniline

Cat. No.: B148799
CAS No.: 88-05-1
M. Wt: 135.21 g/mol
InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalyst Preparation

Grubbs' Catalyst
2,4,6-Trimethylaniline is utilized in the preparation of Grubbs' catalyst, which is pivotal in olefin metathesis reactions. This catalyst facilitates the formation of carbon-carbon double bonds, enabling the synthesis of complex organic molecules .

Halogenation Reactions
The compound has also been identified as an effective catalyst for selective halogenation reactions. It promotes the halogenation of aromatic compounds, demonstrating its utility in synthetic organic chemistry .

Dye Production

Precursor to Dyes
this compound acts as a precursor for various dyes, including Acid Blue 129. This dye is extensively used in histochemistry studies due to its ability to stain biological tissues effectively . The compound undergoes condensation reactions with glyoxal to produce glyoxal-bis(mesitylimine), which is further used in dye synthesis .

Acid Mordant Dyes
In addition to Acid Blue 129, this compound is a crucial intermediate in the production of acid mordant dyes. These dyes are important in textile applications, providing vibrant colors that are resistant to washing and light .

Ligand Formation

1,3-Diketimine Ligands
this compound participates in the formation of 1,3-diketimine ligands through condensation with 1,3-diketones. These ligands are significant in coordination chemistry and catalysis .

Bulky Ligands
The compound serves as a building block for various bulky ligands used in metal complexes. These ligands enhance the stability and reactivity of metal catalysts in organic transformations .

Toxicological Studies and Carcinogenicity

Research has highlighted potential health risks associated with this compound. Studies indicate that it may induce carcinogenic effects in laboratory animals. For instance:

  • In feeding studies with Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed after exposure to this compound .
  • The International Agency for Research on Cancer (IARC) has classified certain trimethylanilines as possibly carcinogenic based on animal studies showing tumor induction at multiple sites .

Data Summary

Application AreaSpecific UsesKey Findings
Catalyst Preparation Grubbs' catalyst; selective halogenationEssential for olefin metathesis reactions; effective catalyst for halogenation
Dye Production Precursor for Acid Blue 129; acid mordant dyesVital for histochemistry; widely used in textiles
Ligand Formation Formation of 1,3-diketimine ligandsImportant for coordination chemistry and catalysis
Toxicological Studies Carcinogenic potentialInduces liver tumors; classified by IARC as possibly carcinogenic

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylaniline primarily involves its role as a precursor in chemical reactions. In the synthesis of Grubbs’ catalyst, for example, it forms part of the ligand structure that coordinates with ruthenium to facilitate olefin metathesis . The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

Biological Activity

2,4,6-Trimethylaniline (TMA) is an aromatic amine widely used in the production of dyes and as an intermediate in organic synthesis. Its biological activity has been a subject of research due to its potential toxicological effects and implications for human health. This article reviews the biological activity of TMA, focusing on its mutagenicity, carcinogenicity, and metabolic pathways.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H15_{15}N
  • CAS Number : 88-05-1
  • Molecular Weight : 149.24 g/mol

The compound contains three methyl groups attached to the aniline structure, which influences its reactivity and biological interactions.

Metabolism and Biochemical Pathways

TMA undergoes metabolic transformation primarily through N-hydroxylation, leading to the formation of reactive metabolites. These metabolites include:

  • N-hydroxylated derivatives
  • 3,5-dimethyl-2-amino benzoic acid
  • 2,6-dimethyl quinone and hydroquinone

These transformations are crucial as they can lead to the formation of DNA adducts and subsequent cellular damage .

Table 1: Metabolites of this compound

MetaboliteDescription
N-hydroxylated metabolitesReactive intermediates
3,5-dimethyl-2-amino benzoic acidPotentially mutagenic
2,6-dimethyl quinoneOxidative stress inducer
HydroquinoneAntioxidant properties

Mutagenicity Studies

Research has indicated that TMA exhibits mutagenic properties in various test systems. Notably:

  • Salmonella typhimurium : TMA was found to be mutagenic in strains of this bacterium when metabolic activation was provided .
  • Chinese Hamster Lung Fibroblasts (V79 cells) : Positive results for DNA breaks were observed upon exposure to TMA .

Carcinogenicity Evidence

The carcinogenic potential of TMA has been investigated through several studies:

  • Animal Studies :
    • In studies conducted on Fischer 344 rats and B6C3F1 mice, TMA exposure led to a significant increase in liver tumors (hepatocellular carcinoma) and lung tumors .
    • A notable finding was the dose-dependent relationship between TMA exposure and tumor incidence.
  • Statistical Analysis :
    • The National Cancer Institute (NCI) reported statistically significant increases in liver tumors at high doses (800 ppm) across both genders in rats .
    • The incidence of lung tumors was also significantly elevated in treated rats and female mice.

Table 2: Tumor Incidence in Fischer 344 Rats

Tumor TypeControl Group (0 ppm)Low Dose (200 ppm)High Dose (800 ppm)
Liver Neoplastic Nodules1/193/5011/50
Hepatocellular Carcinomas0/193/5011/50
Lung Adenomas0/200/495/50

Case Studies and Epidemiological Data

Despite the evidence from animal studies, there is a lack of comprehensive epidemiological studies directly linking TMA exposure to cancer in humans. The International Agency for Research on Cancer (IARC) classified TMA as Group 3, indicating that the evidence is inadequate for assessing its carcinogenicity in humans .

Properties

IUPAC Name

2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPRPSXBZNOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6334-11-8 (hydrochloride)
Record name 2,4,6-Trimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5043847
Record name 2,4,6-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline]
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-Trimethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2991
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-TRIMETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water
Record name 2,4,6-TRIMETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-TRIMETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.06 [mmHg]
Record name 2,4,6-Trimethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2991
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Liquid

CAS No.

88-05-1
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-Trimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIR5CRL5BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,6-TRIMETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

23 °F (EPA, 1998), -5 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4864
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-TRIMETHYLANILINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2694
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The 2,6-dimethylnitrobenzene is reduced to the amine, i.e., 2,6-dimethylaniline in the presence of a Raney nickel catalyst at a temperature of 25° C. and a pressure of 70 atmospheres: ##STR5## Mesidine (2,4,6-trimethylaniline) can be obtained in a similar manner by nitration of mesitylene followed by reduction. The aromatic amine is then reduced to an aliphatic amine with hydrogen in the presence of a hydrogenation catalyst such as Rh/Al2O3 in the range of 150 atmospheres and a temperature range of 90°-100° C., thusly: ##STR6## The thus formed 2,6-dimethylcyclohexylamine is then phosgenated to 2,6-dimethylcyclohexylisocyanate in the presence of chlorobenzene or dichlorobenzene solvent using excess phosgene and a two-stage temperature reaction wherein the first stage is carried out at -20° to 20° C. and the second from 110° to 180° C. while maintaining the reaction at a pressure in the range of 1 to 15 atmospheres: ##STR7##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.